6-Cyclopropyl-3-{2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]ethyl}-3,4-dihydropyrimidin-4-one
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Overview
Description
6-Cyclopropyl-3-{2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]ethyl}-3,4-dihydropyrimidin-4-one is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a cyclopropyl group, an ethyl-fluoropyrimidine moiety, and a dihydropyrimidinone core. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-3-{2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]ethyl}-3,4-dihydropyrimidin-4-one typically involves multiple steps, including the formation of the pyrimidine ring, introduction of the fluorine atom, and the attachment of the cyclopropyl group. One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild reaction conditions and high efficiency . The reaction conditions often include the use of palladium catalysts, boron reagents, and appropriate solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-Cyclopropyl-3-{2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]ethyl}-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups in the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups, such as halogens or alkyl groups.
Scientific Research Applications
6-Cyclopropyl-3-{2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]ethyl}-3,4-dihydropyrimidin-4-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is investigated for its potential therapeutic applications, including its role as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-3-{2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]ethyl}-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives, such as:
- 6-Ethyl-5-fluoropyrimidin-4-one
- 4-Chloro-6-ethyl-5-fluoropyrimidine
Uniqueness
6-Cyclopropyl-3-{2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]ethyl}-3,4-dihydropyrimidin-4-one is unique due to its specific combination of functional groups and its potential for diverse biological activities. The presence of the cyclopropyl group and the ethyl-fluoropyrimidine moiety distinguishes it from other pyrimidine derivatives and contributes to its unique properties and applications.
Properties
IUPAC Name |
6-cyclopropyl-3-[2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]ethyl]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN5O/c1-2-11-14(16)15(19-8-18-11)17-5-6-21-9-20-12(7-13(21)22)10-3-4-10/h7-10H,2-6H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIZVEHBMGIBNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)NCCN2C=NC(=CC2=O)C3CC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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